REACTION_SMILES
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[C:2](=[O:3])([CH3:4])[S:5][CH2:6][CH:7]([C:8](=[O:9])[N:10]([CH2:11][C:12](=[O:13])[OH:14])[CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[CH3:20].[NH3:1]>>[SH:5][CH2:6][CH:7]([C:8](=[O:9])[N:10]([CH2:11][C:12](=[O:13])[OH:14])[CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[CH3:20]
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Name
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CC(=O)SCC(C)C(=O)N(CC(=O)O)C1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)SCC(C)C(=O)N(CC(=O)O)C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CC(CS)C(=O)N(CC(=O)O)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |